molecular formula C20H20N8 B4494596 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4494596
M. Wt: 372.4 g/mol
InChI Key: JGWOPBQIZDTKIV-UHFFFAOYSA-N
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Description

7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound It features a triazolopyrimidine core with various substituents, including a methyl group, a piperidino group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methyl, piperidino, and pyridyl groups can be introduced through various substitution reactions, often involving nucleophilic or electrophilic reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The substituents on the triazolopyrimidine core can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine: shares similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The presence of the methyl, piperidino, and pyridyl groups in this compound imparts unique properties, such as enhanced binding affinity to specific targets and improved pharmacokinetic profiles. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8/c1-14-16(17-7-10-22-19(24-17)27-11-3-2-4-12-27)13-23-20-25-18(26-28(14)20)15-5-8-21-9-6-15/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWOPBQIZDTKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C4=NC(=NC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
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7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

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